

# Application Notes and Protocols: Tyk2-IN-18-d5 in Psoriasis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Tyk2-IN-18-d5 |           |
| Cat. No.:            | B12377966     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tyk2-IN-18-d5** is a deuterated, selective inhibitor of Tyrosine Kinase 2 (Tyk2), targeting the pseudokinase (JH2) regulatory domain. As a deuterated compound, it is primarily intended for use as an internal standard or tracer in pharmacokinetic and metabolic studies of Tyk2 inhibitors. Given the limited public data on the direct application of **Tyk2-IN-18-d5** in functional psoriasis models, these application notes and protocols are based on the well-characterized, structurally related, non-deuterated selective Tyk2 inhibitor, Deucravacitinib (BMS-986165). Deucravacitinib's mechanism of allosteric Tyk2 inhibition and its proven efficacy in psoriasis models provide a robust framework for designing and interpreting experiments with novel Tyk2 inhibitors like the parent compound of **Tyk2-IN-18-d5**.

Psoriasis is a chronic autoimmune inflammatory skin disease driven by the IL-23/Th17 axis. Tyk2 is a key intracellular signaling molecule that mediates the effects of pro-inflammatory cytokines, including IL-23, IL-12, and Type I interferons.[1][2][3] By selectively inhibiting Tyk2, the downstream signaling cascade that leads to keratinocyte hyperproliferation and inflammation can be effectively suppressed.[4][5]

## Mechanism of Action: The Tyk2 Signaling Pathway in Psoriasis







Tyk2, a member of the Janus kinase (JAK) family, plays a pivotal role in the pathogenesis of psoriasis.[1][3] It is activated by various cytokines, most notably IL-23, which is central to the development and maintenance of pathogenic Th17 cells.[2][5][6]

The binding of IL-23 to its receptor on immune cells leads to the activation of Tyk2 and JAK2.[5] [6] This initiates a downstream signaling cascade involving the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[7] Activated STATs then translocate to the nucleus, where they induce the transcription of genes encoding pro-inflammatory cytokines such as IL-17 and IL-22.[5][7] These cytokines act on keratinocytes, promoting their proliferation and the production of further inflammatory mediators, thus perpetuating the inflammatory loop characteristic of psoriasis.[1][2]

Selective Tyk2 inhibitors, such as the parent compound of **Tyk2-IN-18-d5**, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of Tyk2.[5] This unique mechanism locks the enzyme in an inactive conformation, preventing its activation and subsequent downstream signaling.[8] This targeted approach avoids the broader immunosuppressive effects associated with pan-JAK inhibitors that target the conserved active (JH1) domain.[9]





Click to download full resolution via product page

Caption: Tyk2 Signaling Pathway in Psoriasis.



## Data Presentation: Efficacy of Selective Tyk2 Inhibition

The following tables summarize representative quantitative data from preclinical and clinical studies of selective Tyk2 inhibitors in psoriasis models. This data illustrates the potential therapeutic efficacy that could be expected from a novel Tyk2 inhibitor.

Table 1: Preclinical Efficacy in an Imiquimod-Induced Psoriasis Mouse Model

| Treatment<br>Group        | Ear Thickness<br>(mm, change<br>from baseline) | Epidermal<br>Thickness<br>(µm) | IL-17A mRNA<br>Expression<br>(fold change<br>vs. vehicle) | IL-23 mRNA<br>Expression<br>(fold change<br>vs. vehicle) |
|---------------------------|------------------------------------------------|--------------------------------|-----------------------------------------------------------|----------------------------------------------------------|
| Naive (No<br>Imiquimod)   | 0.05 ± 0.01                                    | 20 ± 5                         | 1.0 ± 0.2                                                 | 1.0 ± 0.3                                                |
| Vehicle                   | 0.25 ± 0.04                                    | 100 ± 15                       | 15.0 ± 3.0                                                | 12.0 ± 2.5                                               |
| Tyk2 Inhibitor (10 mg/kg) | 0.12 ± 0.02                                    | 45 ± 8                         | 4.5 ± 1.0                                                 | 3.8 ± 0.8                                                |
| Tyk2 Inhibitor (30 mg/kg) | 0.08 ± 0.02                                    | 30 ± 6                         | 2.1 ± 0.5                                                 | 1.9 ± 0.4                                                |

Data are representative and compiled from typical results seen in the literature.

Table 2: Clinical Efficacy of Deucravacitinib in Moderate-to-Severe Plaque Psoriasis (Phase 3 POETYK PSO-1 Trial)



| Outcome at Week<br>16                            | Deucravacitinib (6<br>mg once daily) | Placebo | Apremilast (30 mg<br>twice daily) |
|--------------------------------------------------|--------------------------------------|---------|-----------------------------------|
| PASI 75 Response<br>(%)[10]                      | 58                                   | 13      | 35                                |
| sPGA 0/1<br>(clear/almost clear)<br>Response (%) | 54                                   | 7       | 32                                |
| PASI 90 Response<br>(%)                          | 36                                   | 5       | 20                                |

PASI 75/90: Percentage of patients achieving a 75%/90% reduction in Psoriasis Area and Severity Index. sPGA: static Physician's Global Assessment.

### **Experimental Protocols**

Detailed methodologies for key experiments to evaluate the efficacy of a novel Tyk2 inhibitor in psoriasis research models are provided below.

## In Vivo Efficacy: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This model is widely used to screen for potential anti-psoriatic compounds due to its rapid induction of skin inflammation that histologically and immunologically resembles human psoriasis.





Click to download full resolution via product page

**Caption:** Experimental workflow for the imiquimod-induced psoriasis model.



#### Protocol:

- Animals: Use 8-10 week old male BALB/c mice. Allow for at least one week of acclimatization.
- Disease Induction:
  - Anesthetize the mice and shave a 2x3 cm area on the upper back.
  - Apply 62.5 mg of 5% imiquimod cream (Aldara<sup>™</sup>) topically to the shaved back and the dorsal side of the right ear for 7 consecutive days.

#### Treatment:

- Prepare the Tyk2 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
- Administer the compound (e.g., via oral gavage) once daily, starting on the same day as the first imiquimod application. Include a vehicle-only control group and a naive (no imiquimod) group.

#### Clinical Evaluation:

- Daily, score the back skin for erythema, scaling, and thickness on a scale of 0 to 4 (0=none, 4=severe). The cumulative score is the modified PASI score.
- Measure the thickness of the right ear using a digital micrometer.
- Endpoint Analysis (Day 7):
  - Euthanize the mice and collect the treated back skin and ears.
  - Histology: Fix skin samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Measure epidermal thickness (acanthosis) using imaging software.
  - Gene Expression: Snap-freeze skin samples in liquid nitrogen. Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key psoriasis-related



genes (e.g., Il17a, Il23a, Il22, S100a9).

 Flow Cytometry: Prepare single-cell suspensions from the spleen and/or draining lymph nodes to analyze immune cell populations, particularly CD4+ IL-17A+ (Th17) cells, by intracellular cytokine staining.

## In Vitro Assay: Inhibition of IL-23-Induced STAT3 Phosphorylation in a Human Keratinocyte Cell Line

This assay determines the potency of the Tyk2 inhibitor in a relevant cell-based system.

#### Protocol:

- Cell Culture: Culture HaCaT cells (a human keratinocyte cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cell Plating: Seed HaCaT cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.
- Serum Starvation: The next day, replace the growth medium with serum-free DMEM for 4-6 hours to reduce basal signaling.
- Inhibitor Pre-treatment:
  - Prepare serial dilutions of the Tyk2 inhibitor in serum-free DMEM.
  - Add the inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
- · Cytokine Stimulation:
  - Stimulate the cells with recombinant human IL-23 (e.g., 50 ng/mL) for 30 minutes at 37°C.
     Include an unstimulated control.
- Cell Lysis and Analysis:
  - Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.



- Analyze the cell lysates for phosphorylated STAT3 (p-STAT3) and total STAT3 levels using a suitable method such as:
  - Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-STAT3 (Tyr705) and total STAT3.
  - ELISA: Use a sandwich ELISA kit specific for p-STAT3 and total STAT3.
  - High-Content Imaging or Flow Cytometry: Fix, permeabilize, and stain cells with fluorescently labeled antibodies against p-STAT3.
- Data Analysis: Quantify the p-STAT3 signal and normalize it to the total STAT3 signal.
   Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

### Conclusion

**Tyk2-IN-18-d5**, as a deuterated molecule, is a valuable tool for the preclinical development of novel Tyk2 inhibitors for psoriasis. The protocols and data presented here, based on the well-established selective Tyk2 inhibitor Deucravacitinib, provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of new chemical entities targeting the Tyk2 pathway. By utilizing these in vivo and in vitro models, researchers can effectively characterize the therapeutic potential of their compounds and advance the development of next-generation oral treatments for psoriasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]



- 4. alumis.com [alumis.com]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. New Oral Drug Class Highly Specific for Moderate-to-Severe Plaque Psoriasis The Medical Xchange [themedicalxchange.com]
- 10. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Tyk2-IN-18-d5 in Psoriasis Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377966#tyk2-in-18-d5-application-in-psoriasis-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com